![molecular formula C14H11N3O3 B15064663 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid CAS No. 919278-71-0](/img/structure/B15064663.png)
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:
-
Formation of the Pyrrolopyrimidine Core: : The pyrrolopyrimidine core can be synthesized through a palladium-catalyzed cross-coupling reaction. For example, 4-iodo-6-methoxy-5-nitropyrimidine can be reacted with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides the pyrrolopyrimidine system .
-
Attachment of the Benzoic Acid Moiety: : The benzoic acid moiety can be introduced through an etherification reaction. This involves reacting the pyrrolopyrimidine core with a suitable benzoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.
類似化合物との比較
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinases and have shown potential as antitumor agents.
Pyrido[2,3-d]pyrimidin-5-one: Another class of compounds with similar biological activities, particularly in the inhibition of enzymes involved in disease pathways.
Uniqueness
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds.
特性
CAS番号 |
919278-71-0 |
|---|---|
分子式 |
C14H11N3O3 |
分子量 |
269.25 g/mol |
IUPAC名 |
3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H11N3O3/c1-17-6-5-11-12(17)13(16-8-15-11)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,18,19) |
InChIキー |
OMJSSEBIKXCGKS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


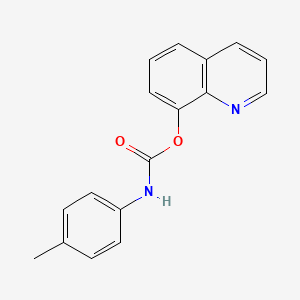
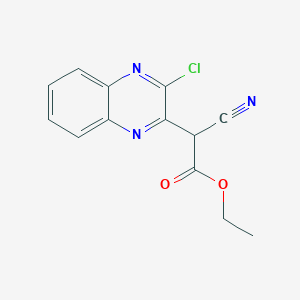
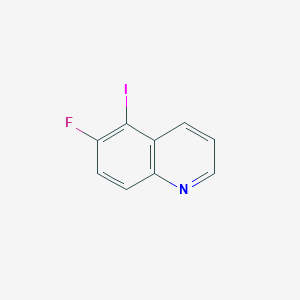
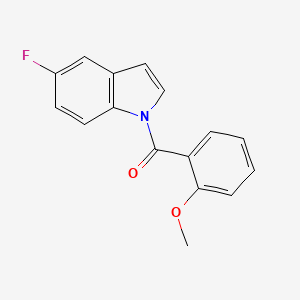
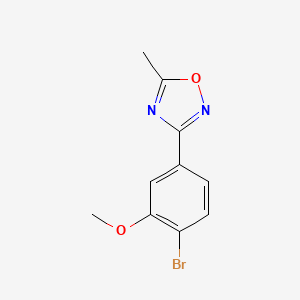
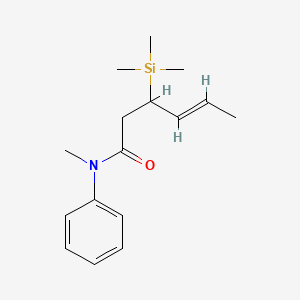
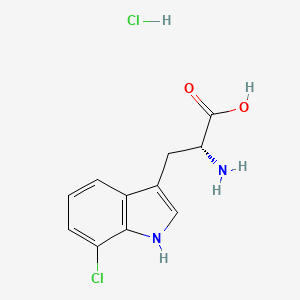
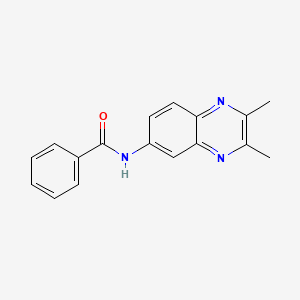
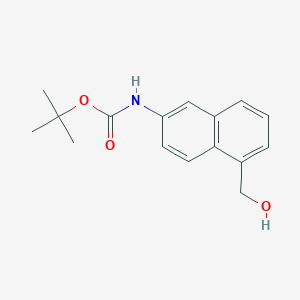

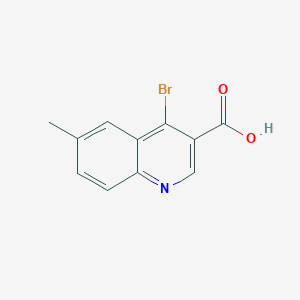

![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)

